2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrrolidine ring, a benzyl group, and a sulfonyl ester, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation by blocking the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their dual antimicrobial and anti-inflammatory activities.
Benzyl 2-{[(4-methylphenyl)sulfonyl]oxy}propanoate: Shares structural similarities and is used in similar applications.
Uniqueness
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H25NO7S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H25NO7S/c1-19-7-13-24(14-8-19)36(32,33)35-23-11-9-21(10-12-23)25(29)18-34-27(31)22-15-26(30)28(17-22)16-20-5-3-2-4-6-20/h2-14,22H,15-18H2,1H3 |
InChI Key |
VDNACACBUFLZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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